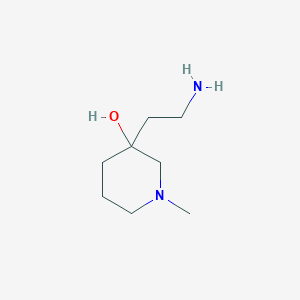

3-(2-Aminoethyl)-1-methylpiperidin-3-ol

Description

Historical Context of Piperidine (B6355638) Derivatives in Chemical Research

The journey into the world of piperidine chemistry is a story of discovery and innovation that spans over a century and a half.

The initial encounters with the piperidine ring were through the isolation and degradation of naturally occurring alkaloids. The systematic synthesis of the piperidine nucleus itself was a significant milestone in the late 19th and early 20th centuries. Early methods often involved the reduction of pyridine (B92270) derivatives, a process that has been refined over the decades with the development of more sophisticated catalytic systems. These foundational synthetic routes opened the door for chemists to create a multitude of piperidine-containing molecules that were not directly accessible from natural sources.

The true synthetic utility of the piperidine scaffold lies in the ability to introduce a wide variety of functional groups at different positions on the ring. Early functionalization strategies were often limited to simple alkylations and acylations of the piperidine nitrogen. However, the 20th century witnessed a paradigm shift with the advent of modern synthetic methodologies. The development of stereoselective synthesis has been particularly impactful, allowing for the precise control of the three-dimensional arrangement of substituents on the piperidine ring. This has been crucial for understanding structure-activity relationships in biologically active molecules. Contemporary methods now allow for the introduction of diverse functionalities at any position of the piperidine ring with a high degree of control.

General Importance of Aminoalcohol and Piperidine Motifs in Organic Synthesis

The combination of an aminoalcohol and a piperidine moiety, as is present in the structure of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol, represents a confluence of two highly valuable structural motifs in the realm of organic synthesis.

Aminoalcohols are versatile synthons that can participate in a wide range of chemical transformations. The presence of both a nucleophilic amine and a hydroxyl group allows for the construction of more complex molecular architectures through reactions such as cyclization, esterification, and amidation. In the context of drug discovery, the aminoalcohol motif is a common feature in many pharmacologically active compounds, where it can participate in hydrogen bonding and other key interactions with biological targets.

The piperidine ring is a highly versatile scaffold for several reasons. Its conformational flexibility, primarily existing in a chair conformation, allows for the precise spatial orientation of substituents. This is critical for optimizing the binding of a molecule to its biological target. Furthermore, the nitrogen atom of the piperidine ring can be readily protonated at physiological pH, which can influence a molecule's solubility, membrane permeability, and interactions with acidic residues in proteins. The ability to modify the piperidine ring at multiple positions has made it a favorite among medicinal chemists for generating libraries of compounds for drug screening.

Chemical Classification and Structural Features of this compound

Based on its constituent functional groups, this compound can be classified as a tertiary aminoalcohol with a substituted piperidine core. The key structural features of this molecule are:

A Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

A Tertiary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (the C3 position of the piperidine ring).

An N-Methyl Group: The nitrogen atom of the piperidine ring is substituted with a methyl group, making it a tertiary amine.

An Aminoethyl Side Chain: A two-carbon chain with a primary amine at the terminus, attached to the C3 position of the piperidine ring.

These features suggest that the molecule would possess basic properties due to the presence of two amine groups and would be capable of forming hydrogen bonds through its hydroxyl and primary amine groups.

Data on Related Compounds

While specific data for this compound is not available, information on structurally related compounds can provide some insights into its potential properties.

Table 1: Properties of Structurally Related Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-Methylpiperidin-3-ol | 3554-74-3 | C6H13NO | 115.17 |

| 1-(2-Aminoethyl)piperidin-3-ol | 847499-95-0 | C7H16N2O | 144.22 |

This table is generated based on available data for related compounds and is for illustrative purposes only. The properties of this compound may differ.

Defining the Piperidine Ring System

The foundational structure of this compound is the piperidine ring. This is a saturated heterocyclic amine consisting of a six-membered ring composed of five carbon atoms and one nitrogen atom. wikipedia.org The carbon atoms are in the sp³-hybridized state, which imparts a flexible, non-planar conformation, typically a "chair" form, similar to cyclohexane (B81311). nih.gov The nitrogen atom within the ring confers basic properties, making it a good nucleophile and capable of forming hydrogen bonds. solubilityofthings.com This fundamental structure is a versatile building block in the synthesis of a multitude of more complex molecules, particularly within the pharmaceutical industry. nih.govsolubilityofthings.com

| Property | Description |

|---|---|

| Molecular Formula | (CH₂)₅NH wikipedia.org |

| Nature | Saturated Heterocyclic Amine solubilityofthings.com |

| Hybridization | sp³ nih.gov |

| Key Feature | Basic Nitrogen Atom solubilityofthings.com |

Analysis of the Aminoethyl Side Chain

Attached to the third carbon of the piperidine ring is a 2-aminoethyl side chain [-CH₂CH₂NH₂]. The presence of this functional group introduces a primary amine, which adds another basic center to the molecule, influencing its polarity and potential for hydrogen bonding. Saturated six-membered rings that bear an aminoethyl side chain have been investigated for their biological activities and receptor affinities. d-nb.inforesearchgate.net The length and flexibility of this ethyl linker can be crucial for positioning the terminal amino group for optimal interaction with specific binding sites on target proteins. d-nb.infonih.gov This type of side chain is a common feature in the design of ligands for various biological targets. nih.gov

Impact of N-Methyl Substitution on Ring Conformation and Reactivity

The substitution of a methyl group on the nitrogen atom of the piperidine ring (N-methylation) has profound effects on the molecule's conformation and reactivity. This modification converts the secondary amine of the parent piperidine ring into a tertiary amine. Research has shown that 1-methylpiperidines can exhibit high receptor affinity and selectivity compared to analogues with other N-substituents like a proton or an ethyl group. d-nb.infonih.govnih.gov

| Aspect | Effect | Reference |

|---|---|---|

| Receptor Affinity | Can lead to higher affinity and selectivity. | d-nb.infonih.gov |

| Amine Type | Converts secondary amine to a tertiary amine. | |

| Conformation | Influences the equatorial/axial preference of the N-methyl group and overall ring shape. | rsc.orgrsc.org |

| Biological Interactions | Affects binding with target proteins due to conformational changes. | d-nb.infonih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1-methylpiperidin-3-ol |

InChI |

InChI=1S/C8H18N2O/c1-10-6-2-3-8(11,7-10)4-5-9/h11H,2-7,9H2,1H3 |

InChI Key |

VWFMUGKDAJFRKI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)(CCN)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 2 Aminoethyl 1 Methylpiperidin 3 Ol

Reactions at the Amine Groups

The molecule possesses two distinct amine functionalities: a nucleophilic primary amine at the end of the ethyl chain and a basic tertiary amine integrated into the piperidine (B6355638) ring. The primary amine is the principal site for derivatization reactions like alkylation and acylation.

N-Alkylation: The primary amine readily undergoes N-alkylation when treated with alkyl halides. However, this reaction can be difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events that can produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve mono-alkylation, specific strategies such as reductive amination or using a large excess of the starting amine are often employed. masterorganicchemistry.com The tertiary amine in the piperidine ring can also be alkylated, but this requires more forcing conditions to form a quaternary ammonium salt. masterorganicchemistry.com

N-Acylation: In contrast to alkylation, N-acylation of the primary amine is typically a high-yield, easily controlled reaction. The primary amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form a stable amide. The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents further acylation. This reaction is a common method for protecting the primary amine group during subsequent synthetic steps. researchgate.net

| Reaction Type | Reagent | Functional Group | Expected Product |

| N-Alkylation | Methyl Iodide (CH₃I) | Primary Amine | Mixture of N-methylated products |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Primary Amine | N-(2-(3-hydroxy-1-methylpiperidin-3-yl)ethyl)acetamide |

Amide Formation: As an extension of N-acylation, amides can be formed by reacting the primary amino group of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol with a carboxylic acid. This condensation reaction typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC, EDCI), or conversion of the carboxylic acid to a more reactive derivative. nih.gov This is a fundamental reaction in medicinal chemistry for linking molecular fragments. nih.govsphinxsai.com

Urea (B33335) Formation: Substituted ureas are readily synthesized by treating the primary amine with an isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a stable urea linkage. This reaction is generally rapid and high-yielding. The resulting urea derivatives are important in drug discovery due to their ability to act as hydrogen bond donors and acceptors.

| Reaction Type | Reagent | Functional Group | Expected Product Linkage |

| Amide Formation | Carboxylic Acid + Coupling Agent | Primary Amine | -NH-C(=O)-R |

| Urea Formation | Isocyanate (R-N=C=O) | Primary Amine | -NH-C(=O)-NH-R |

Both the primary and tertiary amine groups are basic and can be protonated by acids to form ammonium salts. The formation of salts is a common strategy to improve the aqueous solubility and crystalline properties of amine-containing compounds. Treatment with one equivalent of a monoprotic acid (like HCl) would likely protonate the more basic amine, while the addition of two or more equivalents can lead to the formation of a dihydrochloride (B599025) salt, where both nitrogen atoms are protonated. The relative basicity of the two amines determines the site of initial protonation. Typically, aliphatic tertiary amines are slightly more basic than primary amines.

| Acid | Equivalents | Expected Product |

| Hydrochloric Acid (HCl) | 1 | This compound hydrochloride |

| Hydrochloric Acid (HCl) | 2 | This compound dihydrochloride |

| Sulfuric Acid (H₂SO₄) | 1 | This compound sulfate |

Reactions at the Piperidine Nitrogen

The nitrogen atom of the 1-methylpiperidine (B42303) ring is a tertiary amine, making it a nucleophilic and basic center. Reactions at this site typically involve its lone pair of electrons.

The tertiary nitrogen of the piperidine ring is susceptible to quaternization through reaction with alkylating agents, a classic transformation known as the Menshutkin reaction. This reaction converts the tertiary amine into a quaternary ammonium salt, fundamentally altering the molecule's electronic and physical properties, such as its charge and solubility. The study of N-quaternization in substituted piperidines has been a subject of interest for decades. researchgate.net For instance, studies on the quaternization of analogous compounds like N-methyl-4-phenylpiperidine have shown that the reaction proceeds via equatorial or axial attack, with the product ratios influenced by the solvent and reactants used. researchgate.net

In the case of this compound, the reaction with an alkyl halide (R-X) would yield a 1-alkyl-1-methylpiperidinium halide salt. The presence of the hydroxyl and aminoethyl groups could influence the reaction kinetics but is not expected to prevent the reaction. The primary amine on the side chain could also potentially react, but the tertiary piperidine nitrogen is generally more nucleophilic and sterically accessible for this specific transformation.

| Alkylating Agent | Expected Quaternary Ammonium Salt Product |

|---|---|

| Methyl Iodide (CH₃I) | 3-(2-Aminoethyl)-1,1-dimethylpiperidin-3-ol-ium iodide |

| Ethyl Bromide (CH₃CH₂Br) | 3-(2-Aminoethyl)-1-ethyl-1-methylpiperidin-3-ol-ium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 3-(2-Aminoethyl)-1-benzyl-1-methylpiperidin-3-ol-ium chloride |

Modifying the six-membered piperidine ring to a seven-membered (azepane) or five-membered (pyrrolidine) ring represents a significant structural transformation.

Ring Expansion: Ring expansion of piperidines can be achieved through various synthetic strategies. One notable method involves the treatment of cyclic β-amino alcohols with reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org This reaction proceeds through an aziridinium (B1262131) intermediate, which facilitates the ring enlargement. While this compound is a tertiary amino alcohol, specific rearrangement protocols would need to be adapted. Another approach involves an oxidative ring opening of a cyclic olefin followed by a ring-closing reductive amination, which has been used to convert cyclopentenes into piperidine scaffolds. nih.govresearchgate.net Applying such a strategy to the piperidine ring itself would first require the introduction of unsaturation.

Ring Contraction: Ring contraction of a piperidine to a pyrrolidine (B122466) is less common but achievable. For example, a novel contraction of a piperazine (B1678402) ring to an imidazoline (B1206853) has been observed during metabolic activation studies, involving an initial oxidation of the ring. nih.gov Other methods include acid-promoted ring contraction of cyclic ureas derived from related heterocyclic systems like tetrahydroquinolines. researchgate.net These methods typically require multi-step transformations to prepare the necessary precursors from the initial piperidine scaffold.

Cyclization and Rearrangement Reactions

The presence of multiple functional groups allows for intramolecular reactions, leading to the formation of new ring systems.

The aminoethyl and hydroxyl groups of this compound are suitably positioned to potentially undergo intramolecular cyclization to form bicyclic structures. A plausible synthetic route would involve converting the tertiary hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the primary amine of the aminoethyl side chain would displace the leaving group, resulting in the formation of a new fused ring system. This type of reaction is a fundamental strategy for assembling complex heterocyclic frameworks. nih.govresearchgate.net Depending on the cyclization pathway, this could lead to the formation of piperidine-fused piperazine or diazepane ring systems. The efficiency of such cyclizations often depends on factors like ring strain in the transition state and the length of the linker connecting the nucleophile and the electrophilic center. nih.gov

Beyond simple expansion or contraction, the piperidine scaffold can undergo other significant transformations. Oxidation reactions can alter the ring's structure and functionality. For instance, the dehydrogenation of 2-(methyl-1-piperidinyl)ethanol derivatives using reagents like Hg(II)-EDTA has been shown to yield diastereomeric lactam mixtures. researchgate.net Applying a similar oxidative strategy to this compound could potentially lead to the formation of a corresponding piperidinone derivative, introducing a carbonyl group into the heterocyclic ring. Such transformations create new synthetic handles for further derivatization.

Exploration of Functional Analogues and Derivatives

Modification of the core structure of this compound is crucial for exploring its structure-activity relationships, particularly in medicinal chemistry contexts where piperidine-based compounds are investigated as receptor ligands. d-nb.infonih.gov The piperidine ring is a prevalent structural motif in many FDA-approved pharmaceuticals. researchgate.net Derivatives can be synthesized by modifying the N-substituent, the aminoethyl side chain, or the 3-hydroxyl group. google.comajchem-a.com

Research into 4-(2-aminoethyl)piperidine scaffolds has shown that modifications to the piperidine nitrogen significantly impact biological activity. nih.govresearchgate.net For example, 1-methylpiperidine derivatives showed high affinity for the σ1 receptor, whereas derivatives with a proton (N-H), a tosyl group, or an ethyl group at the same position exhibited considerably lower affinity. nih.gov This highlights the sensitivity of receptor interactions to the nature of the N-substituent.

Functionalization can be explored at several key positions:

Piperidine Nitrogen: The methyl group can be removed or replaced with other substituents (e.g., ethyl, benzyl, or larger alkyl groups) to probe steric and electronic requirements in biological targets.

3-Hydroxyl Group: The tertiary alcohol can be derivatized to form ethers or esters, which can alter the molecule's polarity and metabolic stability.

| Modification Site | Derivative/Analogue Type | Potential Synthetic Precursor/Reactant | Rationale |

|---|---|---|---|

| Piperidine Nitrogen | N-Ethyl Analogue | Ethyl halide | Modulate σ1 receptor affinity and selectivity. nih.gov |

| Piperidine Nitrogen | N-H Analogue (Nor-methyl) | Demethylation agent | Alter basicity and interaction with biological targets. nih.gov |

| Aminoethyl Side Chain | N-Benzyl Derivative | Benzaldehyde (via reductive amination) | Introduce aromatic interactions and increase lipophilicity. |

| Aminoethyl Side Chain | N-Acetyl Derivative | Acetic anhydride (B1165640) | Remove basicity of the side chain amine. |

| 3-Hydroxyl Group | 3-Methoxy Derivative | Methylating agent (e.g., methyl iodide with base) | Eliminate hydrogen bond donor capability and increase metabolic stability. |

Modification of the Aminoethyl Chain Length and Substitution

The primary amino group of the aminoethyl side chain is a versatile handle for a variety of chemical transformations, including alkylation, acylation, and sulfonylation. These modifications allow for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, as well as its biological activity.

Alkylation: The primary amine can be mono- or di-alkylated through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination, in particular, is a widely used method for the synthesis of secondary and tertiary amines.

Acylation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives. This transformation is often employed to introduce specific pharmacophoric elements or to modulate the basicity of the amino group.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact |

| Mono-alkylation | Alkyl halide (1 eq.), base | Secondary amine | Increased lipophilicity, altered basicity |

| Di-alkylation | Alkyl halide (excess), base | Tertiary amine | Increased lipophilicity, loss of H-bond donor |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amine | Introduction of diverse substituents |

| Acylation | Acyl chloride or anhydride, base | Amide | Reduced basicity, introduction of H-bond acceptor |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Introduction of H-bond donor/acceptor, altered electronics |

This table presents potential modifications based on general organic chemistry principles.

Substitution on the Piperidine Ring

Modification of the piperidine ring itself presents a greater synthetic challenge due to the generally unreactive nature of the C-H bonds. However, modern synthetic methodologies offer several strategies for the functionalization of saturated heterocycles.

Ring Synthesis with Substituted Precursors: An alternative approach to obtaining substituted piperidine rings is to start the synthesis with already functionalized building blocks. For instance, the synthesis could commence from a substituted pyridine (B92270) derivative which is then reduced to the corresponding piperidine.

| Position of Substitution | Potential Synthetic Strategy | Type of Substituent |

| C2, C4, C5, C6 | Directed C-H activation/functionalization | Alkyl, Aryl |

| Any position | Synthesis from a pre-functionalized precursor | Wide variety of functional groups |

This table outlines general strategies for piperidine ring substitution as direct derivatization of the title compound is not widely reported.

Bioisosteric Replacements of Functional Groups

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

Hydroxyl Group Bioisosteres: The tertiary hydroxyl group at the C3 position is a key functional group that can participate in hydrogen bonding interactions. Potential bioisosteric replacements for the hydroxyl group include:

Amino group (-NH2): Can also act as a hydrogen bond donor and acceptor.

Fluorine atom (-F): Can act as a weak hydrogen bond acceptor and can alter the local electronic environment.

Amide group (-CONH2): Has been shown to be a successful replacement for a phenolic hydroxyl group in other piperidine-containing compounds, leading to improved activity and metabolic stability. nih.gov

Aminoethyl Group Bioisosteres: The primary amino group is often crucial for interactions with biological targets. Bioisosteric replacements can modulate basicity and hydrogen bonding capacity.

Guanidine or Amidine groups: These are more basic than a primary amine and can form strong ionic interactions.

Small heterocyclic rings (e.g., imidazole, triazole): Can mimic the hydrogen bonding and electronic properties of an amino group while offering different steric profiles.

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other cyclic scaffolds to explore different conformational spaces and physicochemical properties.

Cyclohexane (B81311): A non-basic, lipophilic replacement. The bioisosteric replacement of a cyclohexane ring with a piperidine ring has been explored to improve properties such as hydrolytic stability and polarity. nih.gov

Sila-analogs: Replacement of a carbon atom in the piperidine ring with a silicon atom (a "sila-substitution") has been used to alter the metabolic profile of drugs. For example, sila-haloperidol, a bioisostere of the antipsychotic drug haloperidol (B65202) which contains a 4-hydroxypiperidinyl moiety, exhibits a different metabolic pathway. nih.gov

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Hydroxyl (-OH) | Amino (-NH2) | Similar hydrogen bonding capabilities |

| Hydroxyl (-OH) | Fluorine (-F) | Weak hydrogen bond acceptor, alters electronics |

| Amino (-NH2) | Guanidine | Increased basicity, strong ionic interactions |

| Piperidine Ring | Cyclohexane | Non-basic, more lipophilic |

| Piperidine Ring | 2-Azaspiro[3.3]heptane | Improved metabolic stability |

| Carbon in Piperidine Ring | Silicon | Altered metabolic profile |

This table provides examples of potential bioisosteric replacements based on general principles of medicinal chemistry.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the structure of organic molecules. The following sections detail the predicted NMR spectral characteristics of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol.

¹H NMR Spectral Analysis for Structural Elucidation

The proton NMR (¹H NMR) spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The piperidine (B6355638) ring protons would likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The protons on the ethyl side chain are anticipated to show distinct signals. The N-methyl group should present as a singlet, and the protons of the primary amine and the hydroxyl group are expected to be broad singlets, with their chemical shifts being concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H2 | 2.5 - 2.9 | Multiplet | - |

| H4 | 1.5 - 1.9 | Multiplet | - |

| H5 | 1.5 - 1.9 | Multiplet | - |

| H6 | 2.2 - 2.6 | Multiplet | - |

| -CH₂- (ethyl) | 2.6 - 3.0 | Triplet | 6-8 |

| -CH₂-N (ethyl) | 2.8 - 3.2 | Triplet | 6-8 |

| N-CH₃ | 2.2 - 2.4 | Singlet | - |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | - |

| -OH | 2.0 - 4.0 | Broad Singlet | - |

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

The carbon-13 NMR (¹³C NMR) spectrum will reveal the number of unique carbon environments in the molecule, confirming the carbon skeleton.

The carbon atoms of the piperidine ring are expected to have chemical shifts in the aliphatic region. The carbon bearing the hydroxyl group (C3) would be shifted downfield. The carbons of the aminoethyl side chain and the N-methyl group will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 55 - 65 |

| C3 | 65 - 75 |

| C4 | 20 - 30 |

| C5 | 20 - 30 |

| C6 | 50 - 60 |

| -CH₂- (ethyl) | 35 - 45 |

| -CH₂-N (ethyl) | 50 - 60 |

| N-CH₃ | 40 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on the piperidine ring (H2/H4, H4/H5, H5/H6) and within the ethyl group (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the N-methyl protons to C2 and C6 of the piperidine ring, and the ethyl protons to the carbons of the piperidine ring, confirming the attachment of the side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C₈H₁₈N₂O, the theoretical exact mass can be calculated. This precise mass measurement would confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, the molecular ion can undergo fragmentation, and the resulting pattern of fragment ions provides valuable structural information. The fragmentation of this compound would likely be directed by the nitrogen atoms and the hydroxyl group.

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. The loss of small neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) is also a possibility.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| [M-H₂O]⁺ | Ion resulting from loss of water | Dehydration |

| [M-CH₂NH₂]⁺ | Ion from cleavage of the aminoethyl side chain | Alpha-cleavage |

| [M-C₂H₅N]⁺ | Ion from cleavage within the piperidine ring | Ring fragmentation |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound". These methods provide detailed information on the functional groups present and the conformational arrangement of the molecule. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations, provided there is a change in the dipole moment. uni-siegen.deksu.edu.sa In contrast, Raman spectroscopy is a light scattering technique where the scattering of monochromatic light is observed, and is active for vibrations that cause a change in the polarizability of the molecule. uni-siegen.deksu.edu.sa

The structure of "this compound" contains several key functional groups: a tertiary hydroxyl group (-OH), a primary amino group (-NH2), a tertiary amine within the piperidine ring, an N-methyl group (-N-CH3), and the piperidine ring itself. Each of these groups exhibits characteristic vibrational modes that can be identified in the IR and Raman spectra. researchgate.net

Hydroxyl (-OH) Group: The O-H stretching vibration is typically one of the most prominent bands in an IR spectrum, appearing as a strong, broad absorption in the region of 3200-3600 cm⁻¹. researchgate.net The broadening is due to intermolecular hydrogen bonding. The C-O stretching vibration for a tertiary alcohol is expected in the 1100-1200 cm⁻¹ region.

Amino (-NH2) Group: Primary amines show a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.net The N-H bending (scissoring) vibration typically appears as a medium to strong band between 1590 and 1650 cm⁻¹.

N-Methyl and Piperidine Ring Vibrations: The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups of the piperidine ring are observed in the 2800-3000 cm⁻¹ range. researchgate.net The N-methyl group has characteristic vibrations that can be analyzed. rsc.org The piperidine ring itself gives rise to a complex series of "fingerprint" vibrations below 1500 cm⁻¹, including C-C stretching, C-N stretching, and various bending and deformation modes. researchgate.netnih.gov

The following table summarizes the expected characteristic vibrational frequencies for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Hydroxyl (-OH) | C-O Stretch (Tertiary) | 1100-1200 | Medium | Medium |

| Amino (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300-3500 | Medium (two bands) | Medium |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium-Strong | Weak |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 | Strong | Strong |

| Piperidine Ring | C-N Stretch | 1020-1250 | Medium | Medium |

The piperidine ring in "this compound" predominantly adopts a chair conformation to minimize steric strain. acs.orgnih.gov In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this specific molecule, the N-methyl group and the substituents at the C3 position (hydroxyl and aminoethyl groups) are key to determining the most stable conformation.

Time-resolved spectroscopic studies on related molecules like N-methylpiperidine show that conformeric dynamics can be induced and observed. rsc.org The relative orientation of the substituents (axial vs. equatorial) influences the vibrational frequencies of the molecule. For instance, the C-N and C-C stretching frequencies within the piperidine ring are sensitive to the conformational state. nih.gov By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the most stable conformer and assign vibrational bands to specific conformational isomers. researchgate.netnih.gov In substituted piperidines, electrostatic interactions between substituents and the nitrogen atom can significantly influence the conformational equilibrium. nih.gov The presence of polar substituents can lead to stabilization of conformers that might otherwise be considered less favorable. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, enabling their separation, quantification, and purity assessment. mastelf.commoravek.compathogenia.com For "this compound", a polar and chiral compound, a suite of chromatographic techniques is required for full characterization.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. alwsci.com Given the polar and basic nature of "this compound", a reversed-phase HPLC (RP-HPLC) method is most suitable. sci-hub.se

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov For basic compounds like this, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based column. To mitigate this, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the amine, ensuring sharp, symmetrical peaks. sielc.comsielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). alwsci.comresearchgate.net

Quantitative analysis involves creating a calibration curve by running known concentrations of a reference standard and plotting the peak area against concentration. mdpi.com Purity assessment is performed by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities arising from synthesis or degradation. resolvemass.ca

The table below outlines a typical set of parameters for an HPLC method.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | UV, CAD, or MS |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. resolvemass.ca However, "this compound" is not directly amenable to GC analysis due to its high polarity and low volatility, stemming from the hydroxyl and primary amine functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. jfda-online.comsigmaaldrich.com

To overcome these limitations, chemical derivatization is necessary. jfda-online.comyoutube.com This process modifies the analyte by reacting the polar functional groups to form a more volatile and thermally stable derivative. researchgate.net Common derivatization strategies for hydroxyl and amino groups include:

Silylation: Reacting with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the -OH and -NH2 groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Acylation: Reacting with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form ester and amide derivatives.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a mass spectrum based on the fragmentation pattern of the derivative, allowing for confident identification. jocpr.com

The following table presents potential parameters for a GC-MS analysis of a derivatized sample.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

"this compound" possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. For chiral drugs, it is crucial to separate and quantify these enantiomers, as they can have different pharmacological and toxicological properties. nih.gov Chiral chromatography, typically using HPLC, is the standard method for determining enantiomeric purity. nih.govmdpi.com

This technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including those with amine functionalities. sigmaaldrich.com

The separation can be performed in either normal-phase (e.g., using hexane/ethanol mixtures), polar organic, or reversed-phase modes, depending on the specific CSP and analyte. nih.gov Sometimes, pre-column derivatization with a chiral or achiral reagent is employed to improve separation or detection sensitivity. nih.govgoogle.com The result of the analysis is typically expressed as enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

A hypothetical chiral HPLC method is outlined in the table below.

| Parameter | Typical Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5-1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV (at a low wavelength like 210-220 nm) |

Theoretical and Computational Studies of 3 2 Aminoethyl 1 Methylpiperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in a molecule. researchgate.net For 3-(2-Aminoethyl)-1-methylpiperidin-3-ol, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govresearchgate.net

The process involves calculating the molecule's electron density to derive its energy. The geometry is then iteratively adjusted to minimize this energy, resulting in an optimized structure with predicted bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's most probable conformation in the ground state.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (ring) | ~1.53 Å |

| C-N (ring) | ~1.47 Å | |

| C-O | ~1.43 Å | |

| N-CH₃ | ~1.46 Å | |

| Bond Angles | C-N-C (ring) | ~112° |

| C-C-C (ring) | ~111° | |

| C-O-H | ~109° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting molecular reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, indicating these are likely sites for electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Indicates electron-donating capability; likely localized on N and O atoms. |

| LUMO | +1.5 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 7.7 | Suggests high chemical stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.denih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netmdpi.com

Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, these would be concentrated around the oxygen of the hydroxyl group and the nitrogens of the piperidine (B6355638) ring and the aminoethyl side chain.

Blue regions represent the most positive electrostatic potential, associated with electron-poor areas, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially the one in the hydroxyl group.

Green regions denote areas of neutral potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is a valuable guide for predicting intermolecular interactions. scispace.com

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers. researchgate.net

The first step in conformational analysis is to generate a wide range of possible conformers, a process known as conformational sampling. nih.gov This can be done through systematic or stochastic search methods. Each generated conformer is then subjected to geometry optimization and energy minimization, typically using molecular mechanics force fields or quantum chemical methods, to find the nearest local energy minimum. mdpi.com

By comparing the energies of all the minimized conformers, one can identify the global minimum energy structure, which is the most stable and thus the most likely conformation of the molecule under given conditions. The relative energies of other low-energy conformers determine their population in a conformational equilibrium.

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.govacs.org However, the presence of substituents on the ring leads to different possible chair conformers. For N-methylpiperidines, key conformational questions involve the orientation of the N-methyl group and the other ring substituents, which can be either axial or equatorial.

Computational studies on N-methylpiperidine have shown that the conformer with the N-methyl group in the equatorial position is generally more stable than the axial conformer due to reduced steric hindrance. rsc.org For this compound, the analysis is more complex due to the additional substituents at the C3 position (a hydroxyl group and a 2-aminoethyl group).

The preferred conformation will be the one that minimizes steric clashes and maximizes stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the aminoethyl side chain. Computational energy calculations are required to determine the relative stabilities of the possible diastereomeric chair conformations, such as having the C3 substituents in axial or equatorial positions. The interplay between steric effects and potential hydrogen bonds will ultimately dictate the molecule's preferred three-dimensional shape. researchgate.netnih.gov

Interactions of Side Chains with the Piperidine Ring

In related piperidine derivatives, studies have shown that the orientation of substituents on the piperidine ring can significantly impact their biological activity. For instance, the equatorial or axial positioning of a substituent can alter the molecule's ability to bind to a biological target. In the case of this compound, the bulky 2-aminoethyl group at the 3-position is likely to favor an equatorial orientation to minimize steric hindrance. The 1-methyl group, being smaller, may have more conformational freedom.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, flexibility, and intermolecular interactions.

Investigation of Dynamic Behavior and Flexibility

MD simulations of this compound would allow for the exploration of its conformational landscape. Such simulations could reveal the preferred puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformations) and the rotational freedom of the side chains. The flexibility of the 2-aminoethyl side chain is of particular interest, as its conformation could be crucial for potential interactions with biological macromolecules. The simulation would track the positions of all atoms over time, providing a trajectory that can be analyzed to understand the molecule's dynamic behavior.

Solvent Effects on Molecular Conformation and Interaction

The surrounding solvent can have a significant impact on the conformation and interactions of a molecule. rsc.org MD simulations can explicitly model the solvent molecules (e.g., water) around this compound. This allows for the investigation of how the solvent influences the molecule's conformation, for instance, through the formation of hydrogen bonds between the solvent and the amino and hydroxyl groups of the molecule. The polarity of the solvent can also affect the electrostatic interactions within the molecule, potentially altering the preferred conformations of the side chains.

Spectroscopic Parameter Prediction and Validation

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net The accuracy of these predictions has been shown to be valuable in the structural elucidation of complex molecules. nih.gov By comparing the predicted chemical shifts with experimental data, the proposed structure can be validated.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar piperidine derivatives.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 55.2 |

| C3 | 71.8 |

| C4 | 25.4 |

| C5 | 24.9 |

| C6 | 55.2 |

| C7 (CH₂) | 38.1 |

| C8 (CH₂) | 59.5 |

| N-CH₃ | 42.3 |

Vibrational Frequency Calculations for IR/Raman Assignment

An illustrative table of calculated vibrational frequencies for key functional groups in this compound is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| N-H stretch (amine) | 3350, 3280 |

| C-H stretch (aliphatic) | 2950-2850 |

| C-N stretch | 1200-1020 |

| C-O stretch | 1150-1050 |

Computational Tools in Chemical Research

Computational chemistry employs the principles of quantum mechanics and classical physics to model and simulate molecular systems. These methods have become integral to drug discovery and materials science, offering insights that can be difficult or impossible to obtain through traditional laboratory techniques alone. nih.gov For a molecule like this compound, computational tools can predict a wide array of properties, from its three-dimensional shape to its potential reaction pathways.

Application of Computational Chemistry in Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function and reactivity. Computational chemistry offers a suite of methods for the structural elucidation of compounds like this compound. Techniques such as Density Functional Theory (DFT) and various molecular mechanics force fields are employed to determine the most stable conformations of a molecule. nih.govresearchgate.net

These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study of this compound would likely involve optimizing the geometry of the molecule to find its lowest energy state. The resulting data, as illustrated in the hypothetical table below, would offer a quantitative description of its structure.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C-C (piperidine ring) | 1.53 - 1.55 |

| C-N (piperidine ring) | 1.46 - 1.48 |

| C-O (hydroxyl) | 1.42 - 1.44 |

| C-C (ethyl chain) | 1.52 - 1.54 |

| C-N (amino group) | 1.45 - 1.47 |

Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental spectra to confirm the proposed structure. nih.govresearchgate.net This synergy between computational prediction and experimental validation is a cornerstone of modern structural chemistry.

Prediction of Chemical Reactivity and Reaction Pathways

Beyond static structure, computational chemistry provides profound insights into the dynamic behavior of molecules, including their reactivity and the mechanisms of their reactions. nih.gov For this compound, understanding its reactivity is crucial for predicting its behavior in different chemical environments.

One of the key approaches to predicting reactivity is Frontier Molecular Orbital (FMO) theory. mdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's ability to donate or accept electrons. A small HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating these are probable sites for electrophilic attack.

Computational methods can also be used to model entire reaction pathways, identifying transition states and calculating activation energies. nih.gov This allows for the prediction of the most likely products of a reaction and the conditions under which the reaction will occur. For example, the reaction of this compound with an electrophile could be modeled to determine which of the nitrogen or oxygen atoms is the more probable reaction site.

The following table provides a hypothetical summary of calculated reactivity descriptors for this compound.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

Mechanistic Organic Chemistry Studies Involving the Compound

Investigation of Reaction Pathways for Synthesis

The synthesis of a multifunctional molecule like 3-(2-Aminoethyl)-1-methylpiperidin-3-ol requires a strategic approach to construct the piperidine (B6355638) core and install the requisite functional groups with appropriate regiochemistry and stereochemistry. Plausible synthetic pathways often involve the initial formation of a piperidone precursor followed by sequential functionalization.

Amine alkylation is a fundamental C-N bond-forming reaction and is central to the synthesis of the 1-methylpiperidine (B42303) core of the target molecule. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In the context of synthesizing the N-methylated piperidine ring, a precursor secondary amine (the piperidine nitrogen) acts as the nucleophile, attacking an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. The mechanism unfolds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon atom of the methylating agent. This occurs in a concerted step where the C-N bond begins to form simultaneously as the bond between the carbon and the leaving group (e.g., iodide) begins to break.

Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen nucleophile and the leaving group are positioned 180° apart.

Product Formation and Deprotonation: As the leaving group departs, a new C-N bond is fully formed, resulting in a tertiary ammonium (B1175870) salt. In the presence of a base (which could be another molecule of the starting amine), this salt is deprotonated to yield the final neutral tertiary amine, 3-(2-aminoethyl)piperidin-3-ol.

A significant challenge in amine alkylation is the potential for over-alkylation. The product, a tertiary amine, can still be nucleophilic and react with the alkylating agent to form a quaternary ammonium salt. Furthermore, the primary amine on the aminoethyl side chain is also a potent nucleophile and must be appropriately protected (e.g., as a carbamate (B1207046) or amide) during the N-methylation of the piperidine ring to prevent unwanted side reactions. The primary amine itself is a stronger nucleophile than the secondary piperidine amine, making protection a critical step.

The target molecule possesses a chiral center at the C3 position, where the hydroxyl group is attached. Achieving stereocontrol at this center is a critical aspect of its synthesis, as different stereoisomers can exhibit varied biological activities. Stereocontrol is typically established during the reduction of a ketone precursor, such as 1-methyl-3-piperidone bearing the protected aminoethyl side chain.

The mechanism of stereocontrol depends heavily on the choice of reducing agent and catalyst:

Catalytic Hydrogenation: The hydrogenation of a piperidone precursor using a metal catalyst (e.g., Palladium, Platinum, Rhodium) can be stereoselective. The substrate adsorbs onto the catalyst surface from its less sterically hindered face, and hydrogen is delivered from the catalyst surface to that same face, a process known as syn-addition. The stereochemical outcome can be influenced by the catalyst itself, the solvent, and the presence of directing groups on the substrate.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone. The stereoselectivity of these reactions is often governed by steric hindrance. For instance, attack by the hydride nucleophile will preferentially occur from the less sterically hindered face of the carbonyl group. To achieve higher levels of stereocontrol, sterically demanding hydride reagents are often employed.

The table below summarizes how different types of reagents can influence the stereochemical outcome of the ketone reduction.

| Reagent/Catalyst Type | General Mechanism | Controlling Factors | Expected Outcome |

|---|---|---|---|

| Small Hydride Reagents (e.g., NaBH₄) | Nucleophilic attack of hydride on the carbonyl carbon. | Primarily steric approach control; attack from the less hindered face. | Often results in a mixture of diastereomers, with a preference for the thermodynamically more stable alcohol. |

| Bulky Hydride Reagents (e.g., L-Selectride) | Nucleophilic attack from the least sterically encumbered trajectory. | Steric hindrance from the reagent itself dominates the direction of attack. | High diastereoselectivity, often favoring the sterically less accessible alcohol (kinetic product). |

| Heterogeneous Catalysts (e.g., Pd/C, H₂) | Adsorption onto catalyst surface followed by syn-addition of hydrogen. | Steric hindrance of the substrate dictates the face of adsorption. | Can provide high diastereoselectivity depending on the substrate's ability to present one face to the catalyst. |

| Chiral Catalysts (e.g., Ru-BINAP) | Asymmetric transfer hydrogenation. | Formation of a chiral catalyst-substrate complex directs hydrogen delivery to a specific face. | High enantioselectivity, producing a specific enantiomer. |

Advanced Research Applications in Materials Science and Industrial Chemistry Excluding Pharmaceutical/clinical

Use as Ligands in Organometallic Chemistry

The presence of multiple nitrogen and oxygen donor atoms makes 3-(2-Aminoethyl)-1-methylpiperidin-3-ol a promising candidate for use as a ligand in organometallic chemistry.

Theoretically, the primary amine, tertiary amine, and hydroxyl group can all coordinate to transition metal centers, acting as a tridentate or bidentate ligand. The mode of coordination would likely depend on the metal ion, its oxidation state, and the reaction conditions. The flexible ethylamino side chain could allow for the formation of stable five- or six-membered chelate rings, which are entropically favored.

Table 1: Hypothetical Coordination Complexes of this compound with Transition Metals

| Transition Metal | Potential Coordination Mode | Potential Complex Geometry |

|---|---|---|

| Copper(II) | N,N',O-tridentate | Distorted octahedral |

| Palladium(II) | N,N'-bidentate | Square planar |

| Rhodium(I) | N,N'-bidentate | Square planar |

This table is speculative and not based on published experimental data.

Further research would be necessary to synthesize and characterize such complexes, determining their stability, electronic properties, and structural features through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Should this compound be resolved into its individual enantiomers, it could serve as a chiral ligand for asymmetric catalysis. The chiral center at the 3-position of the piperidine (B6355638) ring could induce enantioselectivity in metal-catalyzed reactions. For instance, rhodium or ruthenium complexes of this ligand could potentially be active in asymmetric hydrogenation or transfer hydrogenation reactions.

Table 2: Potential Asymmetric Catalytic Applications

| Reaction Type | Metal Catalyst | Potential Product |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral alcohols, amines |

| Asymmetric C-C Coupling | Palladium, Nickel | Chiral biaryls, substituted alkanes |

This table presents potential applications and is not based on demonstrated catalytic activity.

The efficiency of such a catalyst would depend on the stereochemical control exerted by the ligand on the metal's coordination sphere.

Role as Precursors for Polymer Chemistry

The bifunctional nature of this compound, with its primary amine and hydroxyl group, makes it a candidate for use in polymer synthesis.

This compound could be used as a monomer in step-growth polymerization. For example, it could react with dicarboxylic acids or their derivatives to form polyamides or polyesters with pendant piperidine groups. These pendant groups could then be used to impart specific properties to the polymer, such as basicity, hydrophilicity, or the ability to coordinate metal ions.

The presence of two reactive sites (primary amine and hydroxyl) allows this compound to act as a cross-linking agent. It could be used to cross-link polymer chains containing functional groups that can react with amines or alcohols, such as epoxides or isocyanates, to form hydrogels. The resulting hydrogels could have interesting pH-responsive properties due to the presence of the tertiary amine in the piperidine ring.

Application in Analytical Chemistry Reagents

While no specific applications have been documented, the ability of this compound to chelate metal ions suggests its potential use as a reagent in analytical chemistry. It could, for example, be developed into a chromogenic or fluorogenic reagent for the detection and quantification of specific metal ions. Derivatization of the molecule could lead to selective ionophores for use in ion-selective electrodes.

Development of Novel Derivatization Agents

Derivatization agents are crucial in analytical chemistry for modifying analytes to enhance their detectability and separation. While the structural features of this compound, such as its primary amine and hydroxyl groups, could potentially be utilized for derivatization reactions, there is no published research demonstrating its development or use as a derivatization agent. The synthesis of derivatives from this compound for the purpose of creating novel analytical reagents has not been documented.

Stationary Phases in Chromatography

The development of new stationary phases is a key area of research in chromatography for achieving novel separation selectivities. The polar functional groups of this compound could theoretically be incorporated into a stationary phase backbone, such as silica (B1680970) or a polymer matrix, to create a new type of chromatographic material. However, a review of the literature indicates that no studies have been published on the synthesis, characterization, or application of a stationary phase incorporating the this compound scaffold.

Potential in Chemical Sensing and Molecular Recognition Studies

The design of molecules for chemical sensing and molecular recognition is a significant field of research. While piperidine-containing compounds have been explored in this context, there are no specific studies that utilize this compound for these purposes.

Design of Receptors for Specific Analytes

The arrangement of functional groups in this compound could potentially serve as a binding site for specific analytes. The design and synthesis of molecular receptors based on this specific scaffold for the recognition of ions or small molecules have not been reported in scientific literature. Consequently, there is no data on its binding affinities or selectivity for any particular analyte.

Fluorescent Probes Incorporating the Scaffold

Fluorescent probes are essential tools in various scientific disciplines for the detection and imaging of specific targets. This typically involves the covalent attachment of a fluorophore to a recognition element. There is no evidence in the literature of this compound being functionalized with a fluorophore to create a fluorescent probe. Research on the photophysical properties of any such derivative or its application in fluorescence-based sensing is currently non-existent.

Investigation in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The hydrogen bonding capabilities of the hydroxyl and amine groups in this compound suggest a potential for its use as a building block in supramolecular assemblies.

Self-Assembly Properties

The ability of molecules to spontaneously organize into larger, well-defined structures is a cornerstone of supramolecular chemistry. There are no published studies investigating the self-assembly properties of this compound in solution or in the solid state. Therefore, no information is available on the types of supramolecular structures it might form, either by itself or in the presence of other complementary molecules.

An extensive review of scientific literature and chemical databases reveals no published research on the host-guest interactions of this compound specifically within the context of materials science or industrial chemistry. The existing body of scientific work on this compound and its close analogs is primarily focused on their synthesis and pharmacological properties, particularly their interactions with biological receptors.

Therefore, no data is available to populate the requested section on "Host-Guest Interactions with Other Molecules" for non-pharmaceutical applications. Research into the supramolecular chemistry of this specific compound in materials science has not been a documented area of investigation.

Due to the absence of relevant research findings, it is not possible to provide a detailed article section or data tables on this topic.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring makes the stereoselective synthesis of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol a critical objective. The biological and material properties of chiral molecules are often highly dependent on their specific stereoisomeric form. Consequently, developing novel asymmetric synthetic routes is a paramount area of future research.

Current strategies for synthesizing substituted chiral piperidines often involve multi-step processes. nih.gov Future research will likely focus on more direct and efficient methods. This includes the development of catalytic asymmetric reactions that can construct the chiral piperidine core in a single, highly enantioselective step. nih.gov For instance, asymmetric hydrogenation of a corresponding pyridine (B92270) precursor or an enantioselective cyclization of an acyclic aminoalkene could provide efficient access to specific enantiomers. nih.gov Researchers may explore the use of novel chiral transition-metal catalysts (e.g., based on iridium, rhodium, or copper) or organocatalysts to achieve high levels of stereocontrol. nih.govmdpi.com A key challenge will be to control the diastereoselectivity and enantioselectivity simultaneously, a common hurdle in the synthesis of highly substituted piperidines. researchgate.netacademax.comnih.gov

| Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a functionalized pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst. | High atom economy, potential for scalability. | Development of highly active and selective catalysts (e.g., Iridium, Rhodium-based). mdpi.com |

| Enantioselective Cyclization | Intramolecular cyclization of an acyclic precursor containing the necessary functional groups. nih.gov | Direct construction of the piperidine ring with stereocontrol. | Design of substrates and catalysts to control ring formation and stereochemistry. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral group to guide the stereochemical outcome of a key reaction step. | Well-established and reliable for achieving high stereopurity. | Improving the efficiency of auxiliary attachment and removal. |

| Enzymatic Resolution | Separation of a racemic mixture of the final compound or a key intermediate using stereoselective enzymes. | High enantioselectivity under mild conditions. | Screening for and engineering suitable enzymes (e.g., lipases, proteases). |

Exploration of Bio-inspired Chemical Transformations

Nature provides a masterclass in efficient and selective chemical synthesis, often utilizing enzymatic cascades to build complex molecules under mild conditions. nih.gov Bio-inspired and biocatalytic approaches represent a promising frontier for the synthesis of this compound and its derivatives.

Future work could involve harnessing enzymes, such as amine oxidases or ene-reductases, in chemo-enzymatic cascades to produce stereo-defined piperidines. nih.gov For example, a potential pathway could involve the enzymatic dearomatization of a simple pyridine derivative, followed by further chemical modifications. This approach could offer significant advantages in terms of environmental impact, reducing the need for harsh reagents and protecting groups. nih.gov Furthermore, inspiration can be drawn from the biosynthesis of piperidine alkaloids, which are a diverse class of natural products. nih.gov Studying these natural pathways could lead to the development of novel synthetic strategies that mimic nature's efficiency and selectivity.

Integration with Machine Learning and AI in Chemical Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize molecular design and synthesis. For this compound, machine learning (ML) algorithms could accelerate research and development in several key areas.

ML models can be trained on large datasets of chemical structures and their properties to predict the characteristics of new molecules. nih.gov This could be used to design derivatives of this compound with optimized properties for specific applications, such as enhanced catalytic activity or specific binding affinities. AI can also assist in synthetic planning by predicting viable reaction pathways, optimizing reaction conditions, and even suggesting novel synthetic routes that might not be obvious to a human chemist. atomwise.com Machine learning force fields (MLFFs) are emerging as a powerful tool that balances the accuracy of quantum mechanics with the efficiency of traditional force fields, enabling more precise simulations of molecular behavior to guide the design process. semanticscholar.org

Investigation of Unconventional Reaction Conditions

Moving beyond traditional batch chemistry, the investigation of unconventional reaction conditions such as flow chemistry and mechanochemistry offers significant potential for the synthesis of this compound.

Flow Chemistry: Performing reactions in continuous flow reactors can offer superior control over reaction parameters like temperature and pressure, leading to improved yields, higher purity, and enhanced safety. nih.gov For the synthesis of this piperidine derivative, a multi-step sequence could be integrated into a continuous flow system, streamlining the process and facilitating scalability. researchgate.net This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Mechanochemistry: This solvent-free or low-solvent technique involves inducing chemical reactions through mechanical force (e.g., grinding or milling). Mechanochemistry is a cornerstone of green chemistry, reducing solvent waste and sometimes enabling reactions that are difficult to achieve in solution. rsc.org Exploring mechanochemical routes for the key bond-forming steps in the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

Discovery of New Non-biological Applications in Niche Chemical Fields

While piperidine scaffolds are prevalent in pharmaceuticals, the unique structure of this compound makes it a candidate for a range of non-biological applications. ijnrd.org Its multiple Lewis basic sites (two nitrogen atoms) and a hydroxyl group suggest its potential as a versatile building block or functional molecule in material science and catalysis.

Future research could explore its use as:

A complexing agent or ligand: The diamine structure could chelate to metal ions, making it a candidate for creating novel metal-organic frameworks (MOFs) or homogeneous catalysts.

A monomer for polymer synthesis: The primary amine and hydroxyl groups provide reactive sites for polymerization, potentially leading to new functional polymers, coatings, or adhesives with unique properties. chemimpex.com

A corrosion inhibitor: Amine-containing compounds are often effective corrosion inhibitors for metals, and the specific structure of this molecule could offer enhanced performance in certain environments. ijnrd.org

An intermediate in agrochemical synthesis: The piperidine motif is found in some agrochemicals, and this compound could serve as a precursor for new pesticides or herbicides. chemimpex.comblumberginstitute.org

| Application Area | Potential Role of the Compound | Key Structural Features |

|---|---|---|

| Material Science | Monomer for specialty polymers, cross-linking agent. | Primary amine and hydroxyl groups for polymerization. chemimpex.com |

| Catalysis | Chiral ligand for asymmetric catalysis, scaffold for catalyst immobilization. | Diamine structure for metal chelation, chiral center. |

| Corrosion Inhibition | Protective film-forming agent on metal surfaces. | Nitrogen atoms adsorb onto the metal surface. ijnrd.org |

| Agrochemicals | Building block for the synthesis of novel active ingredients. | Piperidine scaffold. blumberginstitute.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.